N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using 1H, 13C, UV, IR, and mass spectral data .Scientific Research Applications
Cancer Treatment
Benzothiazole derivatives have been extensively studied for their potential in cancer therapy. They exhibit a range of biological activities that can be harnessed to target various forms of cancer. For instance, certain benzothiazole compounds have been shown to possess optical properties that can be utilized in photodynamic therapy, a treatment that uses light-sensitive medication and a light source to destroy cancer cells .
Antibacterial Applications
The antibacterial properties of benzothiazole derivatives make them candidates for the development of new antibiotics. Research has demonstrated their effectiveness against a variety of bacterial strains, which is crucial in the face of rising antibiotic resistance .
Anticonvulsant Activity
Benzothiazole derivatives have been explored for their anticonvulsant activity, which is beneficial in the treatment of epilepsy and other seizure disorders. Their ability to modulate neurotransmitter levels in the brain makes them valuable in this field .
Antidiabetic Effects
The prevalence of diabetes has led to a search for new therapeutic agents. Benzothiazole derivatives have shown promise in this area, with some compounds exhibiting the ability to influence insulin release and glucose metabolism .
Antifungal Properties
Fungal infections are a significant health concern, and benzothiazole derivatives offer a potential solution. Their antifungal activity has been validated in various studies, suggesting their use in antifungal drug development .
Anti-inflammatory Properties
The anti-inflammatory properties of benzothiazole derivatives have been the subject of research, particularly in the context of chronic inflammatory diseases. Novel derivatives have been synthesized and evaluated for their effectiveness in inhibiting enzymes like COX-1 and COX-2, which play a role in the inflammatory process .
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given that thiazoles are found in many potent biologically active compounds . Additionally, further studies could be conducted to understand its mechanism of action and potential applications in drug development.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c27-23(16-9-17-31(28,29)20-12-5-2-6-13-20)26(18-19-10-3-1-4-11-19)24-25-21-14-7-8-15-22(21)30-24/h1-8,10-15H,9,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGCGGFDGGBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide |
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